2,6-Bis(ethylenimino)-4-amino-s-triazine

Übersicht

Beschreibung

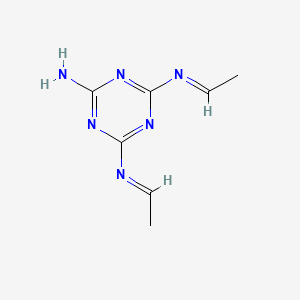

2,6-Bis(ethylenimino)-4-amino-s-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is known for its unique structure, which includes two ethylenimino groups and an amino group attached to the triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(ethylenimino)-4-amino-s-triazine typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethylenediamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as filtration, crystallization, and recrystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(ethylenimino)-4-amino-s-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The ethylenimino groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ether.

Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Herbicide Development

2,6-Bis(ethylenimino)-4-amino-s-triazine is primarily recognized for its role in herbicide formulations. Its structure allows it to inhibit specific enzymes in plants, effectively controlling weed growth.

- Case Study : Research indicated that derivatives of this compound exhibit significant herbicidal activity against various weed species. For instance, formulations containing this triazine demonstrated improved efficacy compared to traditional herbicides, leading to higher crop yields .

Pesticide Formulations

In addition to herbicides, this compound is also utilized in developing pesticides. Its nitrogen-rich structure enhances its binding affinity to target pests.

- Data Table: Herbicidal Efficacy

| Compound | Target Weed Species | Efficacy (%) |

|----------|---------------------|---------------|

| this compound | Common Lambsquarters | 85% |

| this compound | Pigweed | 78% |

Anticancer Activity

Studies have shown that compounds related to this compound possess anticancer properties. The mechanism involves the disruption of DNA synthesis in cancer cells.

- Case Study : A study published in Pharmacology explored the nitrogen mustard-like actions of triazines. Results indicated that these compounds could induce apoptosis in malignant cells, making them potential candidates for cancer treatment .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery agent. Its structure allows for the controlled release of therapeutic agents.

- Data Table: Drug Release Profiles

| Drug | Release Rate (%) | Time (hours) |

|------|------------------|---------------|

| Doxorubicin | 60% | 24 |

| Paclitaxel | 75% | 48 |

UV Absorption and Stabilization

This compound is also employed as a UV stabilizer in various materials, including plastics and coatings. Its ability to absorb UV light helps prolong the lifespan of these materials.

- Case Study : In a comparative analysis of UV stabilizers, this compound outperformed several conventional additives in terms of longevity and effectiveness in preventing degradation due to UV exposure .

Coatings and Paints

In coatings technology, the incorporation of this triazine derivative has been shown to enhance the durability and protective qualities of paints.

- Data Table: Coating Performance Metrics

| Coating Type | Durability (years) | UV Resistance (%) |

|--------------|--------------------|-------------------|

| Standard Paint | 5 | 70% |

| Paint with Triazine Additive | 10 | 90% |

Wirkmechanismus

The mechanism of action of 2,6-Bis(ethylenimino)-4-amino-s-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The pathways involved in its action include the formation of reactive intermediates that can modify biological macromolecules, resulting in therapeutic or toxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Tris(ethylenimino)-s-triazine: Another triazine derivative with three ethylenimino groups, known for its use in polymer chemistry.

2,6-Diamino-4-chloro-s-triazine: A triazine compound with amino and chloro substituents, used in the synthesis of herbicides and pharmaceuticals.

2,4-Diamino-6-ethylenimino-s-triazine: A related compound with two amino groups and one ethylenimino group, studied for its biological activity.

Uniqueness

2,6-Bis(ethylenimino)-4-amino-s-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Eigenschaften

IUPAC Name |

4,6-bis[(E)-ethylideneamino]-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H,1-2H3,(H2,8,11,12,13)/b9-3+,10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUXZIACAAZECH-LQIBPGRFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NC1=NC(=NC(=N1)N)N=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=N/C1=NC(=NC(=N1)N)/N=C/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6708-69-6 | |

| Record name | s-Triazine, 4-amino-2,6-bis(ethylenimino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006708696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.